N-Heptadecyl-N-methylheptadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptadecyl-N-methylheptadecan-1-amine is a long-chain alkylamine with the molecular formula C35H73N. This compound is characterized by its two heptadecyl chains and a methyl group attached to the nitrogen atom. It is primarily used in various industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecyl-N-methylheptadecan-1-amine typically involves the reaction of heptadecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Heptadecylamine+Methyl iodide→this compound+Hydrogen iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Heptadecyl-N-methylheptadecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated amines
Wissenschaftliche Forschungsanwendungen
N-Heptadecyl-N-methylheptadecan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Heptadecyl-N-methylheptadecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other self-assembled structures. This property is exploited in various applications, from drug delivery to industrial formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexadecyl-N-methylheptadecan-1-amine
- N-Methyl-N-tetradecylhexadecan-1-amine
Uniqueness
N-Heptadecyl-N-methylheptadecan-1-amine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong surface activity and stability.
Eigenschaften
CAS-Nummer |
103175-42-4 |
---|---|
Molekularformel |
C35H73N |
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
N-heptadecyl-N-methylheptadecan-1-amine |
InChI |
InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
InChI-Schlüssel |
FCURGHOPLJJKFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.